N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea
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Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group and a urea moiety linked to a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with propenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and urea derivatives with different functional groups.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenyl group linked to the urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
CAS No. |
55807-68-6 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H17N3O2/c1-5-6-12-10(15)13-9-7-8(16-14-9)11(2,3)4/h5,7H,1,6H2,2-4H3,(H2,12,13,14,15) |
InChI Key |
CQZLTVFGASCJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NCC=C |
Origin of Product |
United States |
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